molecular formula C7H14O7S B14640589 Methyl 2-methylsulfonyl-alpha-d-xylofuranoside CAS No. 53081-34-8

Methyl 2-methylsulfonyl-alpha-d-xylofuranoside

Cat. No.: B14640589
CAS No.: 53081-34-8
M. Wt: 242.25 g/mol
InChI Key: ZHAGGSCPZAPHFA-UHFFFAOYSA-N
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Description

Methyl 2-methylsulfonyl-alpha-d-xylofuranoside is a chemical compound with the molecular formula C6H12O5S It is a derivative of xylofuranoside, a sugar molecule, with a methylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylsulfonyl-alpha-d-xylofuranoside typically involves the methylation of 2-methylsulfonyl-alpha-d-xylofuranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylsulfonyl-alpha-d-xylofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-methylsulfonyl-alpha-d-xylofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methylsulfonyl-alpha-d-xylofuranoside involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic processes and chemical transformations that modify the compound’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylsulfonyl-alpha-d-xylofuranoside is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research that require these unique characteristics .

Properties

CAS No.

53081-34-8

Molecular Formula

C7H14O7S

Molecular Weight

242.25 g/mol

IUPAC Name

[4-hydroxy-5-(hydroxymethyl)-2-methoxyoxolan-3-yl] methanesulfonate

InChI

InChI=1S/C7H14O7S/c1-12-7-6(14-15(2,10)11)5(9)4(3-8)13-7/h4-9H,3H2,1-2H3

InChI Key

ZHAGGSCPZAPHFA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)CO)O)OS(=O)(=O)C

Origin of Product

United States

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